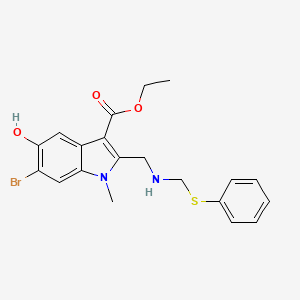
6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid hydrochloride
Descripción general
Descripción
“6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1416714-22-1 . It has a molecular weight of 256.73 . The IUPAC name for this compound is 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O2.ClH/c15-12(16)10-4-5-11(13-8-10)9-14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7,9H2,(H,15,16);1H . This indicates the presence of a piperidine ring attached to a pyridine ring via a methylene bridge.It is recommended to be stored at room temperature . The empirical formula is C12H16N2O2 .
Aplicaciones Científicas De Investigación
Moreover, pyridine derivatives, like the compound , are known for their vast medicinal importance and applications in chemosensing. These derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, antioxidant, and anticancer activities. They are also recognized for their chemosensing capabilities, being able to detect various ions and neutral species, which highlights their analytical and environmental application potential (Gasem Mohammad Abu-Taweel et al., 2022).
In addition to their medicinal and analytical chemistry applications, pyridine and its derivatives are fundamental in synthesizing various compounds. For instance, they are involved in nucleophilic aromatic substitution reactions, which are key steps in many synthetic processes, including the production of pharmaceuticals. These reactions highlight the compound's relevance in developing new chemical entities with potential therapeutic applications (F. Pietra & D. Vitali, 1972).
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of contact with eyes (P305+351+338), and washing skin thoroughly after handling (P302+352) .
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid hydrochloride”, is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
6-(piperidin-1-ylmethyl)pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)10-4-5-11(13-8-10)9-14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7,9H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUPFBSVDIERQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1410229.png)










